S-Nicotine-5-carboxaldehyde

Descripción general

Descripción

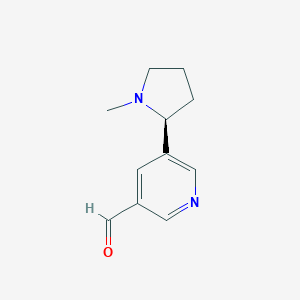

S-Nicotine-5-carboxaldehyde: is a chiral molecule with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of nicotine, an alkaloid found in tobacco plants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing S-Nicotine-5-carboxaldehyde involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene. The reaction is carried out under reflux conditions for 24 hours. After filtration and evaporation of the solvent, the crude material is purified using reverse-phase liquid chromatography (RPLC) with silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of chiral catalysts and purification methods to ensure the desired enantiomeric purity .

Análisis De Reacciones Químicas

Types of Reactions: S-Nicotine-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: S-Nicotine-5-carboxaldehyde is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the development of enantioselective synthesis methods .

Biology: In biological research, this compound is used to study the interactions of nicotine derivatives with nicotinic acetylcholine receptors. This research is crucial for understanding the effects of nicotine on the nervous system .

Medicine: Its interactions with acetylcholine receptors make it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of reference materials for analytical standards. These standards are essential for ensuring the accuracy and reliability of analytical data in various fields .

Mecanismo De Acción

S-Nicotine-5-carboxaldehyde exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it influences neuronal excitability and cell signaling mechanisms. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity .

Comparación Con Compuestos Similares

Nicotine: The parent compound, which also interacts with nicotinic acetylcholine receptors but lacks the aldehyde functional group.

S-Nicotine-5-carboxylic acid: The oxidized form of S-Nicotine-5-carboxaldehyde.

S-Nicotine-5-carbinol: The reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with nicotine or its other derivatives. This functional group also makes it a valuable intermediate in organic synthesis and a useful tool in studying the interactions of nicotine derivatives with biological targets .

Actividad Biológica

S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) is a derivative of nicotine, a well-known alkaloid primarily associated with tobacco. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and implications in nicotine metabolism. This article will explore its biochemical properties, metabolic pathways, and biological effects, supported by data tables and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of 190.24 g/mol. Its structure features a carboxaldehyde functional group attached to the nicotine backbone, which may influence its reactivity and biological interactions.

Metabolism of this compound

The metabolism of nicotine and its derivatives, including this compound, primarily occurs in the liver through various enzymatic pathways. The key enzymes involved include:

- Cytochrome P450 (CYP) : Specifically CYP2A6, which catalyzes the oxidation of nicotine to cotinine.

- UDP-glucuronosyltransferases (UGT) : Involved in glucuronidation processes that facilitate the excretion of metabolites.

- Flavin-containing monooxygenases (FMO) : Contributing to the N-oxidation pathways.

The metabolic pathway for this compound is hypothesized to follow similar routes as nicotine, leading to various metabolites that may exhibit distinct biological activities.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. A study showed that nicotine derivatives can scavenge free radicals, potentially reducing oxidative stress in cells. This activity is vital for protecting cellular structures from damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Nicotine itself is known to modulate neurotransmitter release and may enhance cognitive function. Preliminary studies suggest that this compound could mimic these effects by acting on nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection and cognitive enhancement.

Case Studies

- Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound improved memory retention and learning capabilities compared to controls. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.

- Antitumor Activity : Another investigation highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve modulation of apoptotic pathways, indicating a potential role in cancer therapy.

Table 1: Metabolic Pathways of this compound

| Metabolite | Enzyme Involved | Pathway Type | Biological Significance |

|---|---|---|---|

| Cotinine | CYP2A6 | Oxidation | Primary metabolite |

| 3'-Hydroxycotinine | UGT | Glucuronidation | Excreted metabolite |

| Nicotine N-Oxide | FMO | N-Oxidation | Minor metabolite |

Table 2: Biological Activities of this compound

Propiedades

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEQTJXXUQPCGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471028 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852238-97-2 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.